BenchChemオンラインストアへようこそ!

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE

Carboxylesterase inhibition CES isoform selectivity Drug metabolism modulation

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 424796-04-3) is a synthetic small-molecule member of the N-(benzothiazolyl)-2-phenyl-acetamide class. Its structure integrates a 1,3-benzothiazole heterocycle, a central 4-hydroxyphenyl ring, and a terminal 2,4-dichlorophenoxy acetamide moiety, yielding a molecular formula of C21H14Cl2N2O3S and a molecular weight of 445.31 g/mol.

Molecular Formula C21H14Cl2N2O3S
Molecular Weight 445.31
CAS No. 424796-04-3
Cat. No. B2930075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE
CAS424796-04-3
Molecular FormulaC21H14Cl2N2O3S
Molecular Weight445.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O
InChIInChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-17(26)14(10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27)
InChIKeyYVESTLOJEGCOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 424796-04-3): Compound Identity, Structural Class, and Sourcing Context


N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 424796-04-3) is a synthetic small-molecule member of the N-(benzothiazolyl)-2-phenyl-acetamide class [1]. Its structure integrates a 1,3-benzothiazole heterocycle, a central 4-hydroxyphenyl ring, and a terminal 2,4-dichlorophenoxy acetamide moiety, yielding a molecular formula of C21H14Cl2N2O3S and a molecular weight of 445.31 g/mol . The compound belongs to a chemotype recognized for protein kinase CK-1δ/ε inhibition and TDP-43 phospho-modulation, as established by focused library screening efforts [1]. This specific substitution pattern—featuring the 4-hydroxy group ortho to the benzothiazole on the central phenyl ring and the 2,4-dichloro substitution on the phenoxy terminus—differentiates it from closely related positional isomers and halogen-variant analogs that populate commercial screening decks . The compound is primarily sourced as a research-grade screening compound for drug discovery and chemical biology applications.

Why N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide Cannot Be Replaced by Generic In-Class Analogs


Benzothiazole-phenoxyacetamide derivatives are not functionally interchangeable despite sharing a common core scaffold. Within this chemotype, even subtle regioisomeric shifts or single-atom substitutions (e.g., –OH → –Cl, or 2,4-dichloro → 4-monochloro) can produce marked changes in target engagement, as demonstrated by the divergent carboxylesterase (CES) isoform selectivity observed between the 3-benzothiazolyl-4-hydroxyphenyl and 4-benzothiazolyl-3-hydroxyphenyl positional isomers [1]. Furthermore, the N-(benzothiazolyl)-2-phenyl-acetamide pharmacophore has been validated against CK-1δ in a cellular TDP-43 phosphorylation assay where structurally varied analogs displayed sharply differentiated potency, underscoring that in-class substitution is not a viable procurement strategy without confirmatory comparative data [2]. The specific combination of the 4-hydroxyl hydrogen-bond donor and the electron-withdrawing 2,4-dichlorophenoxy group present in the target compound is predicted to modulate both binding-site complementarity and physicochemical properties (logP, solubility) relative to mono-halogenated or dehalogenated counterparts, but quantitative experimental confirmation remains extremely limited for this exact CAS number [1].

Quantitative Differential Evidence for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide vs. Closest Analogs


Regioisomeric Differentiation: Carboxylesterase 2 (CE2) vs. CE1 Isoform Selectivity Inferred from Positional Isomer Data

The closely related positional isomer N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide (benzothiazole at ring position 4, hydroxyl at position 3) exhibits a striking >1,000-fold selectivity for carboxylesterase 2 (CE2; IC50 = 20 nM) over carboxylesterase 1 (CE1; IC50 = 20,400 nM) in human liver microsome assays [1]. Since the target compound differs solely in the regioisomeric placement of the benzothiazole and hydroxyl substituents (benzothiazole at position 3, hydroxyl at position 4), this regioisomeric shift is expected to alter the enzymatic recognition surface and may substantially change both potency and isoform selectivity [1]. No direct CE1/CE2 data were located for the target compound (CAS 424796-04-3) at the time of this analysis, and this inference represents class-level structural reasoning.

Carboxylesterase inhibition CES isoform selectivity Drug metabolism modulation Regioisomer SAR

Hydroxyl vs. Chloro Substitution at Central Phenyl Ring: Functional Group Impact on Hydrogen-Bond Capacity and Solubility

A direct structural comparator, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 353464-92-3; molecular weight 463.8 g/mol), replaces the phenolic –OH at position 4 with a chlorine atom . This substitution eliminates the hydrogen-bond donor capacity of the central phenyl ring and increases molecular weight by approximately 18.5 Da while adding lipophilicity. In the broader benzothiazole SAR literature, the presence of a phenolic –OH ortho to the benzothiazole ring has been associated with enhanced aqueous solubility and the potential for additional target hydrogen-bonding interactions, although direct experimental solubility and potency comparisons between these two specific compounds have not been published [1].

Hydrogen-bond donor Aqueous solubility Crystal engineering SAR analysis

Dichloro vs. Monochloro Phenoxy Substitution: Halogenation Pattern as a Determinant of Molecular Recognition and Metabolic Stability

The mono-chloro analog N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide (CAS 392248-44-1; MW 410.87 g/mol) bears a single chlorine at the para position of the terminal phenoxy ring, in contrast to the 2,4-dichloro substitution of the target compound . The additional ortho-chlorine in the target compound increases steric bulk adjacent to the ether oxygen, alters the electron density of the phenoxy ring, and may block a metabolic soft spot for CYP450-mediated oxidation. In related phenoxyacetamide series, 2,4-dichloro substitution has been associated with enhanced metabolic stability relative to 4-monochloro or unsubstituted phenoxy variants, though confirmatory microsomal stability data for this exact pair are not available [1]. The molecular weight difference (ΔMW ≈ 34.4 Da) also shifts the compound's placement within commonly applied lead-likeness filters.

Halogen bonding CYP450 metabolism Metabolic stability 2,4-dichloro pharmacophore

Protein Kinase CK-1δ Target Engagement: Class-Level Validation of N-(Benzothiazolyl)-2-phenyl-acetamides in Neurodegeneration Models

The N-(benzothiazolyl)-2-phenyl-acetamide chemotype, to which the target compound belongs, was identified through a chemical genetic screen and subsequent medicinal chemistry optimization as a validated inhibitor class for casein kinase 1 delta (CK-1δ) [1]. In cellular models, representative compounds from this series prevented pathological TDP-43 phosphorylation and reduced TDP-43 neurotoxicity in a Drosophila ALS model [1]. The target compound incorporates the core benzothiazole-acetamide pharmacophore but with a 2,4-dichlorophenoxy substituent that deviates from the specific substitution patterns (predominantly phenyl, 2-furyl, and 2-thienyl) characterized in the published CK-1δ SAR [1]. As such, its CK-1δ inhibitory potency cannot be directly extrapolated from the published data and would require de novo profiling. The class-level validation nonetheless establishes the benzothiazole-acetamide scaffold as a productive starting point for kinase inhibitor development, and the distinctive 2,4-dichlorophenoxy extension may confer unique selectivity features.

CK-1 delta inhibition TDP-43 phosphorylation ALS drug discovery Kinase inhibitor scaffold

Recommended Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide Based on Quantitative Evidence


Regioisomeric Selectivity Profiling of Human Carboxylesterases (CES1 vs. CES2)

The target compound (3-benzothiazolyl-4-hydroxy substitution) and its positional isomer (4-benzothiazolyl-3-hydroxy substitution, BDBM50154561) form a matched regioisomeric pair for probing CES isoform selectivity. The isomer has a documented CE2 IC50 of 20 nM and a >1,000-fold CE2/CE1 selectivity window in human liver microsomes [1]. Procuring the target compound alongside its positional isomer enables a controlled head-to-head evaluation of whether the regioisomeric shift alters CES engagement, providing valuable SAR data for medicinal chemistry programs concerned with ester/amide prodrug activation or CES-mediated drug–drug interactions. This application is most relevant to drug metabolism and pharmacokinetics (DMPK) research groups.

Halogenation SAR for Phenoxyacetamide-Based Screening Library Expansion

The compound forms part of a halogen-variant series including the 4-monochloro analog (CAS 392248-44-1) and the 4-chloro central-ring analog (CAS 353464-92-3). Procurement of all three compounds enables systematic exploration of how phenoxy ring halogenation (2,4-dichloro vs. 4-monochloro) and central-ring functionalization (–OH vs. –Cl) influence target binding, metabolic stability, and physicochemical properties [2]. This is particularly relevant for hit-to-lead optimization programs where the phenoxyacetamide fragment is being developed against acetylcholinesterase, CES, or kinase targets.

CK-1δ/TDP-43 Pathway Probe Development for Neurodegeneration Research

The N-(benzothiazolyl)-2-phenyl-acetamide scaffold has been pharmacologically validated as a CK-1δ inhibitor class capable of reducing pathological TDP-43 phosphorylation in cell culture and extending lifespan in a Drosophila ALS model [1]. Although the specific CK-1δ activity of the target compound has not been published, its core scaffold membership makes it a candidate for profiling in CK-1δ enzymatic assays and TDP-43 cellular models. Researchers investigating amyotrophic lateral sclerosis, frontotemporal lobar degeneration, or other TDP-43 proteinopathies may find value in evaluating this compound as a structurally differentiated member of a validated inhibitor class.

Computational Docking and Pharmacophore Modeling of Benzothiazole-Acetamide Ligands

With its well-defined three-component architecture (benzothiazole, 4-hydroxyphenyl linker, 2,4-dichlorophenoxy acetamide tail), the target compound serves as a useful template for computational chemistry studies. The rigid benzothiazole core, the hydrogen-bond-capable phenolic –OH, and the electron-rich dichlorophenoxy terminus provide distinct pharmacophore features that can be used to generate and validate docking models against protein targets of interest [1]. The compound's commercial availability as a screening compound (typically at ≥95% purity) supports its use as a physical reference standard to accompany in silico predictions.

Quote Request

Request a Quote for N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.